1-氨基-3-(羟甲基)环丁烷-1-羧酸

描述

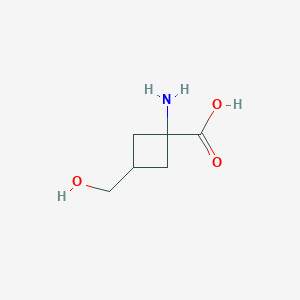

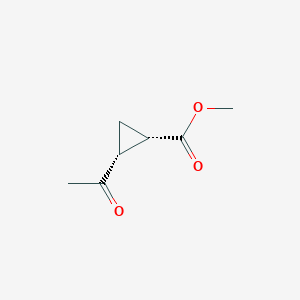

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a non-protein amino acid with potential applications in various fields of chemistry and biology. It has been isolated from natural sources and can also be synthesized through various chemical routes. The compound's unique structure, which includes a cyclobutane ring, a hydroxymethyl group, and an amino acid functionality, makes it an interesting target for synthesis and study .

Synthesis Analysis

The synthesis of related cyclobutane amino acids has been achieved through different methods. For instance, a photochemical route has been used to synthesize 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry, involving [2 + 2]-photocycloaddition reactions and subsequent regioselective ring opening . Enantiodivergent synthetic sequences have been developed for the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, which have been characterized for the first time . Additionally, a novel synthesis route for 1-aminocyclobutanecarboxylic acid has been reported, which involves the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid has been determined by spectroscopic and X-ray crystallographic methods. The presence of the cyclobutane ring as a structure-promoting unit has been shown to confer high rigidity on the molecules, which is evident from NMR structural studies and DFT theoretical calculations . The formation of strong intramolecular hydrogen bonds has been observed, leading to cis-fused [4.2.0]octane structural units .

Chemical Reactions Analysis

Cyclobutane amino acids have been incorporated into highly rigid beta-peptides, demonstrating the ability of the cyclobutane ring to promote structure in both monomers and dimers. The synthesis of all four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid has been achieved, and these compounds have been evaluated as ligands for the glycine binding site of the NMDA receptor, displaying moderate potency . Furthermore, the synthesis of unnatural amino acids with potential as BNCT (Boron Neutron Capture Therapy) agents has been reported, involving the incorporation of boron clusters into the cyclobutane framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and its derivatives are influenced by the presence of the cyclobutane ring and the functional groups attached to it. The rigidity of the cyclobutane ring affects the conformational behavior of the molecules, as seen in the NMR and DFT studies . The synthesis of the four stereoisomers of the compound has allowed for the exploration of their biological activity, which is related to their ability to interact with the NMDA receptor . The incorporation of boron clusters into the cyclobutane amino acids has opened up potential applications in BNCT, a cancer treatment method .

科学研究应用

刚性β-肽的合成:一项研究报道了 (+)-1 和 (+-)-2-氨基环丁烷-1-羧酸的对映选择性合成,它们可用于创建具有顺式稠合 [4.2.0]辛烷结构单元的高度刚性 β-肽 (Izquierdo 等人,2005).

立体异构体合成:另一项研究合成了 2-(氨基甲基)环丁烷-1-羧酸的所有四个立体异构体,实现了作为单一异构体的反式化合物的有效制备 (André 等人,2013).

从植物来源分离:从豆科植物 Atelia herbert-smithii Pittier 中分离出非手性非蛋白氨基酸顺式-1-氨基-3-羟甲基-环丁烷-1-羧酸 (Austin 等人,1987).

对映异构体和非对映异构体的合成:展示了 (+)-(1S,2R) 和 ()-(1R,2S)-2-氨基环丁烷-1-羧酸的高效合成方法,产生了高比活度和高收率 (Gauzy 等人,2004).

三官能化环丁烷支架:开发了一种快速且对映选择性的方法,用于合成具有酸、胺和第三个官能团的不同三官能化环丁烷支架 (Chang 等人,2019).

羟基衍生物的光化学合成:提出了一条光化学途径来合成具有全顺几何构型的 2-氨基环丁烷-1-羧酸的 3-和 4-羟基衍生物 (Chang 等人,2018).

苏氨酸的刚性类似物的合成:合成了含环丁基的苏氨酸刚性类似物,展示了官能团的固定空间取向和不同的 pKa 值 (Feskov 等人,2017).

在生物医学目的中的应用:开发了有效合成方法,使用含环丁烷的支架制备生物医学级表面活性剂、胶凝剂和金属阳离子配体 (Illa 等人,2019).

抗癌和抗病毒评估:基于方酸的碳环核苷,它们是核苷中碱基的潜在替代物,在抗肿瘤和抗病毒筛选方面显示出有希望的结果 (Lu 等人,2017).

在肿瘤成像中的潜力:各种碘乙烯基氨基酸和氟甲基-环丁烷-1-羧酸衍生物的合成和评估展示了作为 SPECT 和 PET 脑肿瘤成像剂的潜力 (Yu 等人,2008); (Martarello 等人,2002).

安全和危害

属性

IUPAC Name |

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBHRLIPUAWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and what is its significance?

A1: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid was isolated from the plant Atelia herbert-smithii Pittier, belonging to the Leguminosae family. [] This discovery is significant as it represents a non-proteinogenic amino acid found in a natural source, opening possibilities for further investigation of its biological role and potential applications.

Q2: What are the different stereoisomers of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and how have they been synthesized?

A2: Both cis and trans isomers of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid have been successfully synthesized. [, ] The synthetic procedures provide a basis for further studies on the properties and potential applications of each isomer.

Q3: Has the structure of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid been confirmed, and if so, how?

A3: Yes, the structure of the cis isomer of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has been elucidated using X-ray crystallography. [] This structural information provides valuable insights for understanding its potential interactions and functions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)

![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)

![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)